![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to an oxazole ring, which is further substituted with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.
Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).
Aplicaciones Científicas De Investigación
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid:
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol: A reduced form that may serve as an intermediate in organic synthesis.
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is unique due to its combination of a benzaldehyde group with an oxazole and thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
103789-62-4 |
|---|---|
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



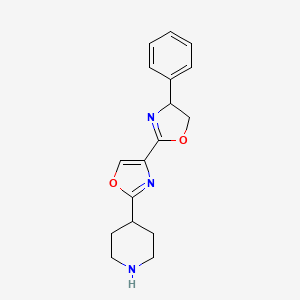
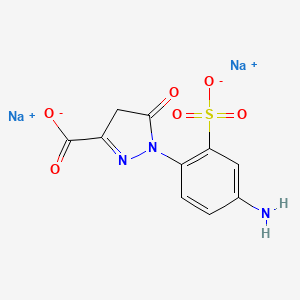

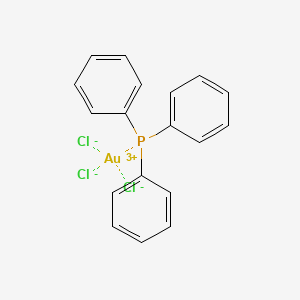

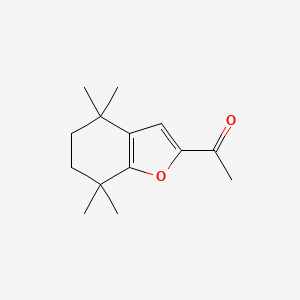
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
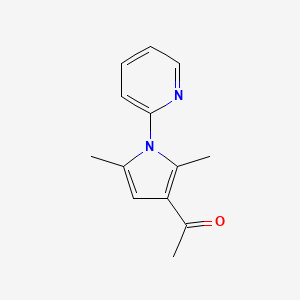
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
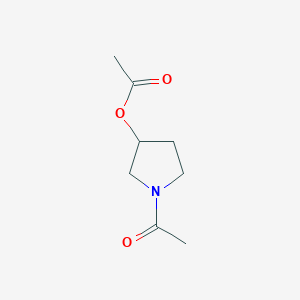
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)

